molecular formula C14H13N5O3 B4322663 N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B4322663
M. Wt: 299.28 g/mol
InChI Key: AMGDFPKGQAFGMC-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a compound that features a phenyl ring substituted with a cyanomethyl group and an imidazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.

    Substitution Reactions: The phenyl ring is functionalized with a cyanomethyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the imidazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the cyanomethyl group.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The nitro group on the imidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, thereby exerting antimicrobial effects . The cyanomethyl group may also contribute to the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of both a cyanomethyl group and a nitroimidazole moiety. This combination may confer distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-10-16-8-14(19(21)22)18(10)9-13(20)17-12-4-2-11(3-5-12)6-7-15/h2-5,8H,6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDFPKGQAFGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

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